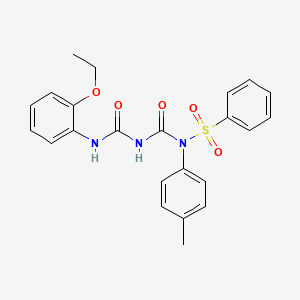
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide, also known as ETC-1002, is a small molecule drug that has gained attention for its potential in treating cardiovascular diseases. It was first discovered by Esperion Therapeutics and has been in clinical trials since 2010.
作用機序
The mechanism of action of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular metabolism. AMPK activation leads to increased fatty acid oxidation and decreased lipid synthesis, which results in reduced LDL cholesterol and increased HDL cholesterol levels. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide also inhibits acetyl-CoA carboxylase, an enzyme involved in lipid synthesis, further contributing to its lipid-lowering effects.
Biochemical and Physiological Effects
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its lipid-lowering effects, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce inflammation, oxidative stress, and vascular dysfunction. These effects may contribute to its potential in treating cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its specificity for AMPK activation, which minimizes off-target effects. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a good safety profile in clinical trials. However, one of the limitations of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide research. One area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in combination therapy with existing lipid-lowering drugs, such as statins. This may provide additional benefits in reducing cardiovascular risk. Another area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in treating other metabolic diseases, such as diabetes and obesity. Finally, further research is needed to optimize the dosing and administration of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide to maximize its therapeutic effects.
合成法
The synthesis of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves several steps, including the reaction of p-tolylsulfonyl chloride with N-ethoxy-N-(2-hydroxyethyl)carbamoyl chloride to form N-(2-ethoxyphenyl)-N-(p-tolyl)carbamoyl chloride. This intermediate is then reacted with ammonium carbonate to produce N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been investigated for its potential in treating a range of cardiovascular diseases, including dyslipidemia, atherosclerosis, and heart failure. Dyslipidemia is a common condition characterized by high levels of cholesterol and triglycerides in the blood. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol, which are key risk factors for cardiovascular disease. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, which may also contribute to its therapeutic effects.
特性
IUPAC Name |
1-(benzenesulfonyl)-3-[(2-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-21-12-8-7-11-20(21)24-22(27)25-23(28)26(18-15-13-17(2)14-16-18)32(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJMDZHAWYVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)N(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

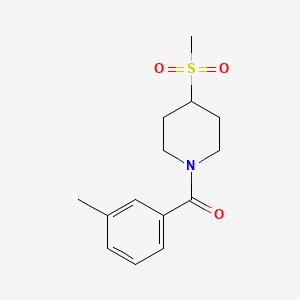

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
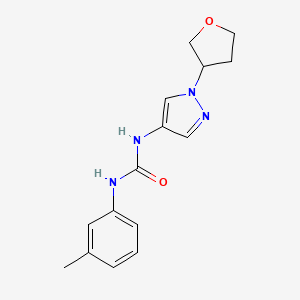
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)
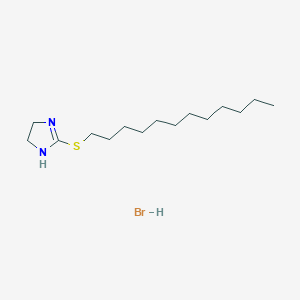
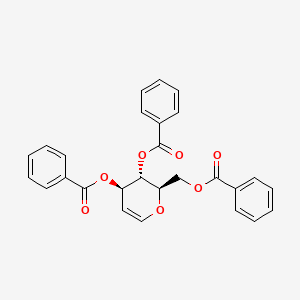
![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)
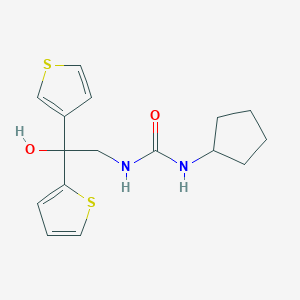

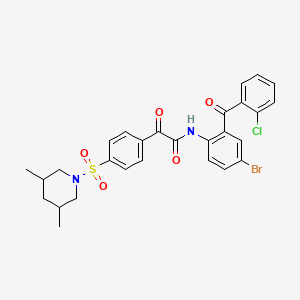
![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)